molecular formula C15H16N4O4S B2556303 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide CAS No. 890595-34-3

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

Cat. No. B2556303
M. Wt: 348.38
InChI Key: QDWSFZZGQDOSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide, also known as MS-275, is a potent inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

One significant area of application for derivatives of 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is in the development of inhibitors targeting the PI3K-AKT-mTOR pathway, a critical signaling pathway involved in cancer cell growth and survival. For instance, derivatives containing the morpholine group and pyrimidine moiety have been shown to serve as potent and selective dual inhibitors of mTORC1 and mTORC2, highlighting their potential in cancer therapy (Hobbs et al., 2019).

Antifungal Activity

Research into N-Benzoyl-N'-dialkylthiourea derivatives, including those related to 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide, has explored their synthesis and antifungal properties. These studies have demonstrated the potential of such compounds in combating plant diseases caused by fungi like Botrytis cinerea and Verticillium dahliae, offering a pathway to new antifungal agents (Zhou Weiqun et al., 2005).

Synthetic Methodologies

The compound and its derivatives are also central to novel synthetic routes for heterocyclic compounds, which are crucial in pharmaceutical chemistry. For example, derivatives have been utilized as intermediates in synthesizing compounds that inhibit tumor necrosis factor alpha and nitric oxide, indicating their role in developing new therapeutic agents (Lei et al., 2017).

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-14(18-15-16-5-2-6-17-15)12-3-1-4-13(11-12)24(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWSFZZGQDOSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

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